

Application Notes and Protocols: Fmoc-Thr(SO₃Na)-OH in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Thr(SO₃Na)-OH

Cat. No.: B12282746

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Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Threonine Sulfation

Threonine, an essential amino acid, plays a crucial role in protein synthesis, immune function, and metabolism.[1][2] Post-translational modifications (PTMs) of amino acids dramatically expand their functional diversity, and sulfation is a key PTM that modulates the biological activity of many peptides and proteins.[3] While tyrosine sulfation is more commonly studied, the sulfation of serine and threonine also occurs and is important in various biological contexts.[4] This modification involves the addition of a sulfo group (-SO₃H) to the hydroxyl side chain, which introduces a negative charge and increases the hydrophilicity of the peptide. This can significantly alter protein-protein interactions, receptor binding affinity, and overall biological function.[5]

The Role of Fmoc-Thr(SO₃Na)-OH in SPPS

The synthesis of sulfated peptides is crucial for studying their biological roles and for developing potential therapeutics.[6] The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is the preferred method for creating modified peptides because its mild reaction conditions are compatible with sensitive PTMs like sulfation.[6][7]

Fmoc-Thr(SO₃Na)-OH is a specialized amino acid building block designed for the direct incorporation of sulfated threonine into a peptide sequence during Fmoc-SPPS. The sodium salt form enhances stability and handling. However, the direct incorporation of this building block presents challenges. The negatively charged sulfate group can lead to poor resin swelling and sluggish coupling reactions, potentially resulting in incomplete reactions and the formation of deletion sequences.^[8] Therefore, optimized protocols and potent activation reagents are necessary for efficient synthesis.

Key Applications of Sulfated Peptides

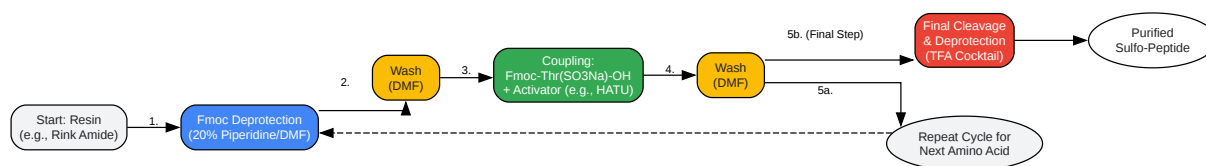
Sulfated peptides are key regulators in a vast array of biological processes across different organisms:

- **Hormonal Regulation:** Several peptide hormones require sulfation for their biological activity.^{[4][6]}
- **Plant Biology:** In plants, sulfated peptide hormones regulate growth, development, and immune responses to pathogens.^{[5][9]} They are perceived by leucine-rich repeat receptor-like kinases (LRR-RLKs), initiating complex signaling pathways.^{[5][9]}
- **Protein-Protein Interactions:** Sulfation is known to modulate extracellular protein-protein interactions, which is critical for processes like cell adhesion and inflammatory responses.^{[3][6]}
- **Drug Development:** The synthesis of site-specifically sulfated peptides allows for the creation of biological probes to study signaling pathways and provides a basis for designing novel therapeutics that can mimic or inhibit these interactions.

Experimental Protocols and Methodologies

General SPPS Workflow for Sulfated Peptides

The incorporation of **Fmoc-Thr(SO₃Na)-OH** follows the standard iterative cycle of Fmoc-SPPS: deprotection, activation, and coupling. Special attention must be paid to the coupling step to overcome the challenges posed by the negatively charged sulfate group.



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Fmoc-SPPS workflow for incorporating **Fmoc-Thr(SO₃Na)-OH**.

Protocol: Coupling of Fmoc-Thr(SO₃Na)-OH

This protocol outlines the manual coupling of **Fmoc-Thr(SO₃Na)-OH** to a resin-bound peptide chain with a free N-terminal amine.

Materials:

- Peptide-resin (0.1 mmol scale)
- **Fmoc-Thr(SO₃Na)-OH** (4 equivalents, ~177 mg)
- HATU (3.98 equivalents, ~151 mg)
- N,N-Diisopropylethylamine (DIPEA) (8 equivalents, ~139 µL)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- **Resin Preparation:** After the standard Fmoc deprotection of the previous amino acid using 20% piperidine in DMF, wash the peptide-resin thoroughly with DMF (5 x 10 mL).^{[10][11]}
- **Activation Solution:** In a separate vessel, dissolve **Fmoc-Thr(SO₃Na)-OH** and HATU in a minimal amount of anhydrous DMF (~2 mL).
- **Activation:** Add DIPEA to the activation solution. The solution may change color. Allow the mixture to pre-activate for 1-2 minutes.

- **Coupling Reaction:** Add the activated amino acid solution to the washed peptide-resin. Ensure the resin is fully suspended.
- **Incubation:** Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is recommended to ensure maximum efficiency.
- **Monitoring:** Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, the coupling step may be repeated.
- **Washing:** Once the coupling is complete (Kaiser test is negative), filter the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents. The resin is now ready for the next deprotection/coupling cycle.

Protocol: Cleavage and Global Deprotection

The sulfate ester is acid-labile and can be partially cleaved under harsh acidic conditions. Therefore, the choice of cleavage cocktail and reaction time is critical to preserve the modification.

Materials:

- Dry peptide-resin
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water (H₂O)
- 1,2-Ethanedithiol (EDT) (optional, for sequences with Cys or Met)
- Ice-cold diethyl ether or MTBE

Cleavage Cocktail Options: The standard cleavage cocktail is often sufficient, but scavengers are crucial to prevent side reactions from reactive cationic species generated during deprotection.[\[12\]](#)

Reagent Name	Composition	Application Notes
Standard Cocktail	95% TFA / 2.5% H ₂ O / 2.5% TIS	Suitable for most peptides. TIS scavenges carbocations.[12]
Reagent K	82.5% TFA / 5% H ₂ O / 5% Phenol / 5% Thioanisole / 2.5% EDT	Recommended for peptides containing Trp, Cys, Met, or Tyr.[12]
Reducing Cocktail	94% TFA / 2.5% H ₂ O / 2.5% EDT / 1% TIS	Good for peptides with Cys or Met to prevent oxidation.[12]

Procedure:

- Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
- Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).[12]
- Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours. Avoid excessively long cleavage times to minimize potential desulfation.
- Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.
- Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet two more times with cold ether.
- Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Quantitative Data Summary

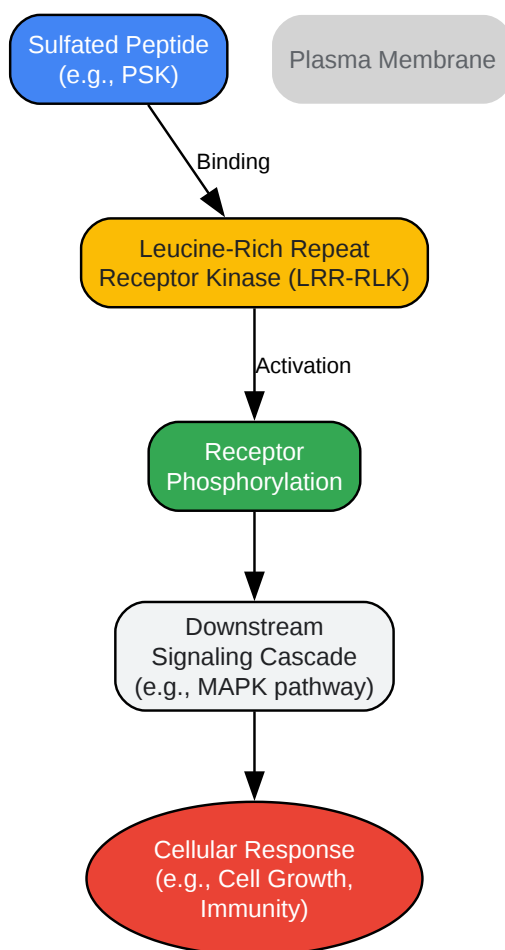
The efficiency of incorporating **Fmoc-Thr(SO₃Na)-OH** can be influenced by the coupling reagents used. While specific data for this exact derivative is sparse in readily available literature, data for the analogous Fmoc-Tyr(SO₃Na)-OH provides a useful reference point for the challenges involved.

Parameter	Condition	Result/Observation	Reference
Coupling Challenge	Direct incorporation of negatively charged Fmoc-Tyr(SO ₃ Na)-OH	Can lead to sluggish reactions and poor resin swelling.	[8]
Activation Method	Use of potent coupling reagents (e.g., HATU, HBTU)	Essential to drive the reaction to completion and overcome charge repulsion.	[8]
Cleavage Stability	Standard TFA cleavage cocktails	Tyrosine sulfate esters are known to be rapidly degraded in acid.[6]	[6]
Alternative Strategy	Synthesis with a protected sulfate group (e.g., fluorosulfate or DCV) followed by post-cleavage deprotection	Can improve yields by avoiding issues during SPPS and cleavage. [13][14]	[13][14]

Visualizations

Signaling Pathway Involving Sulfated Peptides

Sulfated peptides in plants, such as Phytosulfokine (PSK), bind to receptor kinases to initiate a signaling cascade that regulates cell proliferation and growth.



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Generalized signaling pathway for a plant sulfated peptide hormone.

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